2-(Piperidin-4-yloxy)benzamide is a chemical compound characterized by a benzamide group linked to a piperidine ring through an ether linkage. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the context of enzyme inhibition and receptor binding. The compound is identified by the chemical identifier 907159-01-7 and has been explored for various scientific applications, including its role as an intermediate in organic synthesis and its biological activity in medicinal research.
2-(Piperidin-4-yloxy)benzamide can be classified under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This specific compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom, making it a member of the broader class of piperidine derivatives. The synthesis pathways and biological evaluations indicate its significance in developing new therapeutic agents.
The synthesis of 2-(Piperidin-4-yloxy)benzamide typically involves the reaction between 4-hydroxybenzamide and piperidine. One common synthetic route employs potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. The reaction conditions are critical for achieving optimal yields and purity.
This method highlights the importance of selecting appropriate solvents and bases to facilitate effective reactions while minimizing by-products.
The compound features typical bonding angles associated with aromatic systems (approximately 120 degrees) and those relevant to piperidine (approximately 109.5 degrees due to sp3 hybridization).
2-(Piperidin-4-yloxy)benzamide can undergo several chemical transformations:
These reactions expand the utility of 2-(Piperidin-4-yloxy)benzamide in synthetic chemistry.
The mechanism of action for 2-(Piperidin-4-yloxy)benzamide involves its interaction with biological targets, particularly through the activation of hypoxia-inducible factor 1 pathways. This pathway plays a crucial role in cellular responses to hypoxia, influencing gene expression related to cell survival and proliferation.
These properties are essential for understanding its behavior in both laboratory settings and potential applications in drug formulation.
2-(Piperidin-4-yloxy)benzamide has several scientific applications:
The ongoing research into this compound underscores its relevance in developing new therapeutic strategies targeting various diseases, particularly cancers.
2-(Piperidin-4-yloxy)benzamide was first cataloged in PubChem around 2010–2015, reflecting its emergence from combinatorial libraries or targeted synthetic campaigns [2]. Early in vitro screening revealed moderate but promising bioactivity across several therapeutic domains. Notably, preliminary assays indicated:
Table 1: Early Pharmacological Profiling of 2-(Piperidin-4-yloxy)benzamide and Key Analogues
Compound | Primary Target | Reported Activity | Biological Model |
---|---|---|---|
2-(Piperidin-4-yloxy)benzamide | Not fully characterized | Moderate binding in broad panels | In vitro screening |
ML352 | Presynaptic CHT | IC₅₀ = 0.22 µM | Cell-free assays, neurons |
Compound 9i (Pyrimidine analog) | EGFRT790M/L858R | IC₅₀ = 4.9 nM | H1975 NSCLC cells |
GPR119 agonist 27 | GPR119 receptor | EC₅₀ < 100 nM | HEK293 cells, diabetic models |
While the precise discovery timeline remains undisclosed, its inclusion in molecular databases alongside bioactive analogues underscores its origin as a strategic pharmacophore hybrid. Initial characterization prioritized target-agnostic screening, leaving mechanistic depth and in vivo validation as later-stage objectives [2] [5].
This compound integrates two high-value chemical motifs with distinct pharmacological legacies:
Structurally, 2-(Piperidin-4-yloxy)benzamide diverges from classical bioactive piperidines:
Table 2: Structural Comparison of 2-(Piperidin-4-yloxy)benzamide with Related Pharmacophores
Structural Feature | 2-(Piperidin-4-yloxy)benzamide | Benzoylpiperidine Privileged Structure | 2-(Piperidin-4-yl)benzamide |
---|---|---|---|
Core Linker | Ether (-O-) | Carbonyl (-C=O-) | Direct bond |
Hydrogen-Bond Capacity | Amide + ether O | Amide + carbonyl O | Amide only |
Conformational Flexibility | High | Moderate | Low |
Metabolic Stability | Expected high (ether vs. ester) | Variable | High |
Representative Drug | N/A (investigational) | Ketanserin (5-HT₂A antagonist) | N/A (screening compound) |
This unique architecture suggests potential as a multi-target ligand or a versatile intermediate for structural diversification [2] [4].
Three therapeutic hypotheses dominate current research rationales, anchored in the activity of structural analogs:
Key Research Rationale: The molecule’s modularity enables systematic exploration of structure-activity relationships (SAR):
Current research objectives focus on mechanistic and translational validation:
Critical Knowledge Gaps:
Addressing these gaps could transition this scaffold from a chemical curiosity to a validated lead candidate.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2